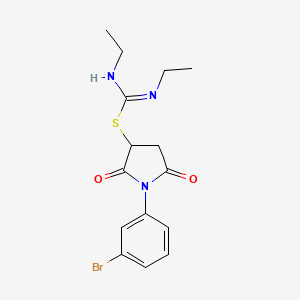![molecular formula C15H25NO3 B4955542 N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the family of phenethylamines and is structurally similar to the neurotransmitter dopamine. In
作用機序
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine also binds to and activates dopamine receptors, further enhancing its effects on dopamine signaling.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. It has also been found to have antidepressant-like effects in animal models of depression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in learning and memory.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine in lab experiments is its ability to selectively target dopamine signaling, which may be beneficial in studying the role of dopamine in various neurological disorders. However, N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, the synthesis of N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is complex and may pose challenges in scaling up for large-scale production.
将来の方向性
There are several potential future directions for research on N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be beneficial in improving motor function and slowing disease progression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may also have potential as an antidepressant or anxiolytic agent, although further research is needed to establish its safety and efficacy in humans. Additionally, the development of more efficient and scalable synthesis methods for N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may facilitate its use in future research and clinical settings.
Conclusion
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is a chemical compound that has gained attention in scientific research for its potential therapeutic effects on various neurological disorders. Its ability to selectively target dopamine signaling makes it a promising candidate for further research. However, its safety and efficacy in humans have not been established, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenol with 2-chloroethyl ether to form 2-(3-methoxyphenoxy)ethyl ether. This intermediate is then reacted with diethylamine to yield N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine.
科学的研究の応用
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a key role in regulating mood and movement. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has also been found to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
特性
IUPAC Name |
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-4-16(5-2)9-10-18-11-12-19-15-8-6-7-14(13-15)17-3/h6-8,13H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPDSJLVQZXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)